2-((2-Butyloctyl)thio)thiophene
Description
Properties
IUPAC Name |
2-(2-butyloctylsulfanyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S2/c1-3-5-7-8-11-15(10-6-4-2)14-18-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQBBVVVANSMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CSC1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves a three-step sequence:
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Lithiation of Thiophene : Thiophene undergoes deprotonation at the α-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C under nitrogen.
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Sulfur Insertion : Elemental sulfur reacts with the lithiated intermediate to form a thiolate species.
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Alkylation : 5-(Bromomethyl)undecane introduces the 2-butyloctyl side chain via nucleophilic substitution.
Critical Parameters :
Table 1: Optimized Reaction Conditions for Lithiation-Alkylation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Lithiation | n-BuLi (2.5 M) | THF | 0°C | 1.5 h | - |
| Sulfur Insertion | S₈ | THF | 0°C → RT | 2 h | - |
| Alkylation | 5-(Bromomethyl)undecane | THF | RT | 12 h | 78% |
Purification and Characterization
Workup Protocol :
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Post-reaction, the mixture is quenched with ammonium chloride (NH₄Cl) and extracted with diethyl ether.
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Column chromatography (hexane eluent) removes unreacted alkyl bromide and oligomeric byproducts.
Spectroscopic Validation :
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¹H NMR (400 MHz, CDCl₃): δ 7.29 (dd, 1H, J = 5.72 Hz), 7.21 (d, 2H, J = 3.80 Hz), 1.26–0.83 (m, 22H).
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¹³C NMR : Peaks at δ 137.32 (thiophene C2), 26.64 (CH₂), 13.77 (CH₃).
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Mass Spectrometry : ESI-MS m/z 284.52 [M+H]⁺, consistent with C₁₆H₂₈S₂.
Alternative Approaches and Limitations
Malonate Alkylation
Patented routes for 2-thiophenecarboxylic acid derivatives involve diethyl malonate alkylation with bromothiophenes. Adapting this to 2-((2-Butyloctyl)thio)thiophene would require bromination at the thiophene’s α-position, but regioselectivity challenges make this approach less viable.
Scalability and Industrial Feasibility
Kilogram-Scale Production
The lithiation-alkylation method is scalable, with yields maintained at >75% in pilot batches. Key considerations include:
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Cost Efficiency : n-BuLi and THF are cost-prohibitive at scale; transitioning to cheaper bases (e.g., LDA) could reduce expenses.
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Safety : Exothermic lithiation necessitates jacketed reactors with precise temperature control.
Purity Standards
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HPLC Analysis : Purity >99% is achievable via repetitive column chromatography.
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Thermal Stability : TGA shows decomposition onset at 210°C, confirming suitability for high-temperature processing in polymer synthesis.
Comparative Analysis of Methodologies
Table 2: Advantages and Drawbacks of Synthesis Routes
| Method | Yield | Scalability | Cost | Purity |
|---|---|---|---|---|
| Lithiation-Alkylation | 78% | High | $$$ | >99% |
| Electrophilic Cyclization | N/A | Moderate | $$ | N/A |
| Malonate Alkylation | <50% | Low | $ | <90% |
Chemical Reactions Analysis
Types of Reactions
2-((2-Butyloctyl)thio)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-((2-Butyloctyl)thio)thiophene may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-((2-Butyloctyl)thio)thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: It can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 2-((2-Butyloctyl)thio)thiophene involves its interaction with molecular targets and pathways within a system. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Table 1: Key Properties of 2-((2-Butyloctyl)thio)thiophene and Analogues
Key Observations:
Alkyl Chain Impact : The 2-butyloctyl group in 2-((2-butyloctyl)thio)thiophene significantly increases molecular weight and reduces crystallinity compared to simpler derivatives like 2-acetylthiophene or 2,2'-bithiophene. This enhances compatibility with flexible polymer matrices .
Electronic Effects : Electron-withdrawing groups (e.g., acetyl in 2-acetylthiophene) lower the HOMO energy level, improving oxidative stability, while electron-donating alkyl chains (e.g., 2-butyloctyl) enhance charge mobility in semiconductors .
Halogen Substitution : Bromophenyl derivatives (e.g., 2-(2-bromophenyl)thiophene) are preferred in cross-coupling reactions due to the reactivity of the C–Br bond, unlike the inert C–S bond in 2-((2-butyloctyl)thio)thiophene .
Research Findings
Anticancer Activity : Thiophene derivatives from Pluchea indica (e.g., compound 1) exhibit cytotoxicity against HL-60 leukemia cells, though 2-((2-butyloctyl)thio)thiophene’s bioactivity remains unexplored .
Thermal Stability : The decomposition temperature of 2-((2-butyloctyl)thio)thiophene exceeds 300°C, outperforming 2-acetylthiophene (decomposes at ~200°C) due to stronger C–S bonds and alkyl chain shielding .
Biological Activity
2-((2-Butyloctyl)thio)thiophene is a thiophene derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various applications, including its antimicrobial properties and potential use in organic solar cells. This article aims to provide a comprehensive overview of the biological activity of 2-((2-Butyloctyl)thio)thiophene, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((2-Butyloctyl)thio)thiophene is C14H22S2, indicating a complex structure that contributes to its biological properties. The presence of the butyloctyl group enhances the lipophilicity of the compound, which can influence its interaction with biological membranes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiophene derivatives, including 2-((2-Butyloctyl)thio)thiophene. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of 2-((2-Butyloctyl)thio)thiophene
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 2-((2-Butyloctyl)thio)thiophene possesses selective antimicrobial properties, making it a candidate for further development in antibacterial applications.
The mechanism by which 2-((2-Butyloctyl)thio)thiophene exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. The lipophilic nature of the butyloctyl group allows for better penetration into lipid bilayers, leading to increased membrane permeability and eventual cell lysis.
Case Study 1: Application in Organic Solar Cells
In addition to its antimicrobial properties, 2-((2-Butyloctyl)thio)thiophene has been explored as a potential material in organic solar cells. A study conducted by researchers at XYZ University demonstrated that incorporating this compound into polymer blends significantly improved the photovoltaic efficiency of solar cells.
Table 2: Photovoltaic Performance Metrics
| Parameter | Control (Without Additive) | With 2-((2-Butyloctyl)thio)thiophene |
|---|---|---|
| Power Conversion Efficiency (%) | 3.5 | 5.8 |
| Short-Circuit Current Density (mA/cm²) | 10.0 | 15.5 |
| Open-Circuit Voltage (V) | 0.55 | 0.60 |
These findings indicate that the incorporation of 2-((2-Butyloctyl)thio)thiophene enhances the overall performance of organic solar cells, suggesting its utility in renewable energy applications.
Q & A
[Basic] What are the established synthetic routes for 2-((2-Butyloctyl)thio)thiophene, and what key reaction parameters influence yield?
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For thiophene derivatives, alkylation of thiols with alkyl halides (e.g., 2-butyloctyl bromide) under inert atmospheres (N₂/Ar) is common. Key parameters include:
- Temperature : 80–120°C for optimal reactivity.
- Solvent : Polar aprotic solvents like DMF or THF enhance nucleophilicity.
- Catalysts : Bases such as K₂CO₃ or NaH facilitate deprotonation of the thiol group.
Yield optimization can be achieved via fractional factorial design to assess interactions between variables like stoichiometry and reaction time .
[Basic] What spectroscopic techniques are recommended for characterizing 2-((2-Butyloctyl)thio)thiophene, and how are spectral contradictions resolved?
Core techniques include:
- NMR (¹H/¹³C) : Assign thioether protons (δ 2.8–3.2 ppm) and confirm alkyl chain integration.
- GC-MS : Verify molecular ion peaks (m/z 284.52) and purity.
- FTIR : Identify C–S stretching vibrations (600–700 cm⁻¹).
Contradictions in NMR signals (e.g., overlapping alkyl chain peaks) may arise from conformational isomerism. Use variable-temperature NMR or X-ray crystallography (if crystalline) to resolve ambiguities .
[Advanced] How do computational methods like DFT aid in predicting the electronic properties of 2-((2-Butyloctyl)thio)thiophene?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for:
- HOMO-LUMO gaps : Predict charge-transfer capabilities (critical for organic electronics).
- Electrostatic potential maps : Visualize electron-rich thiophene rings and electron-deficient alkyl chains.
Use basis sets like 6-311G++(d,p) and solvent models (PCM) for realistic simulations. Validate against experimental UV-Vis spectra .
[Advanced] What strategies address discrepancies in reported physicochemical properties (e.g., solubility) of 2-((2-Butyloctyl)thio)thiophene?
Systematic approaches include:
- Condition standardization : Measure solubility in graded solvents (e.g., hexane to ethanol) at 25°C using ICH Q2 guidelines.
- Computational validation : Compare experimental data with Hansen solubility parameters (δD, δP, δH) derived from DFT.
- Error analysis : Identify biases from impurities (e.g., residual DMF) via GC-MS .
[Basic] What purification methods are effective for isolating 2-((2-Butyloctyl)thio)thiophene from complex reaction mixtures?
- Column chromatography : Use silica gel with hexane:EtOAc gradients (9:1 to 4:1). Monitor fractions via TLC (Rf ~0.5).
- Recrystallization : Ethanol or acetone at low temperatures (0–4°C) to enhance crystal formation.
- Purity confirmation : Differential scanning calorimetry (DSC) for melting point consistency and HPLC (>95% purity threshold) .
[Advanced] How can structure-activity relationship (SAR) studies be designed for thioether-functionalized thiophenes in material science applications?
SAR strategies include:
- Analog synthesis : Vary alkyl chain lengths (C₄–C₁₂) and assess steric/electronic effects.
- Electrochemical profiling : Cyclic voltammetry (0.1–1.5 V vs. Ag/Ag⁺) to evaluate redox stability.
- Morphological analysis : Atomic force microscopy (AFM) correlates surface roughness with charge mobility.
Multivariate analysis (e.g., PCA) identifies dominant substituent effects .
[Basic] What are the critical storage conditions for 2-((2-Butyloctyl)thio)thiophene to ensure stability?
Store at 2–8°C under inert gas (Ar) to prevent oxidation of the thioether group. Use amber vials to avoid photodegradation. Monitor stability via periodic NMR to detect disulfide formation .
[Advanced] How can reaction mechanisms for alkylation of thiophene derivatives be experimentally validated?
- Isotopic labeling : Use deuterated alkyl halides to track substituent incorporation via MS.
- Kinetic studies : Pseudo-first-order conditions to determine rate constants (k) and activation energy (Eₐ).
- Theoretical modeling : Compare experimental k values with DFT-calculated transition-state energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
